molecular formula C8H7NaO4S B13143738 Sodium3-acetylbenzenesulfonate

Sodium3-acetylbenzenesulfonate

Cat. No.: B13143738
M. Wt: 222.20 g/mol
InChI Key: QOYLWWSCQZZSMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium3-acetylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with an acetyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium3-acetylbenzenesulfonate can be synthesized through the sulfonation of acetophenone followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactors where acetophenone is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium3-acetylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium3-acetylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a surfactant in various biological experiments.

    Industry: It is used in the manufacture of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium3-acetylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and acetyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific application. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality but a different alkyl chain.

    Sodium benzenesulfonate: A simpler compound with only a sulfonate group attached to the benzene ring.

Uniqueness

Sodium3-acetylbenzenesulfonate is unique due to the presence of both acetyl and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7NaO4S

Molecular Weight

222.20 g/mol

IUPAC Name

sodium;3-acetylbenzenesulfonate

InChI

InChI=1S/C8H8O4S.Na/c1-6(9)7-3-2-4-8(5-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

QOYLWWSCQZZSMX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.